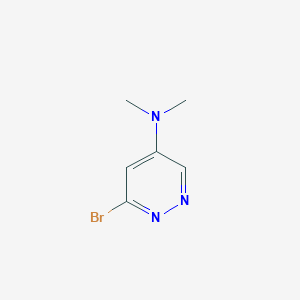

6-bromo-N,N-dimethylpyridazin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

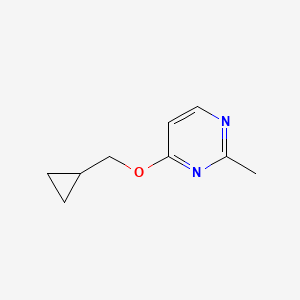

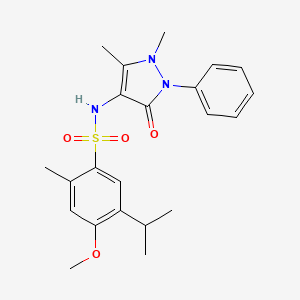

“6-bromo-N,N-dimethylpyridazin-4-amine” is a chemical compound with the CAS Number: 1619987-51-7 . It has a molecular weight of 202.05 and its IUPAC name is this compound . The compound is typically a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8BrN3/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3 . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis

The physical form of “this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 202.05 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

6-bromo-N,N-dimethylpyridazin-4-amine serves as a versatile intermediate in organic synthesis, contributing to the development of polysubstituted pyridazinones and their derivatives through nucleophilic substitution reactions. These chemical transformations allow for the creation of a variety of polyfunctional systems, which have significant implications in drug discovery and development. The process involves the sequential nucleophilic aromatic substitution, where the nature of the nucleophile and the attached substituents play a critical role in determining the regioselectivity of the substitution. This methodology facilitates the synthesis of complex molecular architectures, including ring-fused derivatives, which are of interest for their potential pharmacological activities (Pattison et al., 2009).

Catalytic Applications

In the realm of catalytic processes, this compound and related compounds have been employed in the palladium-catalyzed aminocarbonylation of aryl bromides. This methodology utilizes dimethylformamide (DMF) as a carbon monoxide source, enabling the synthesis of aryl amides under mild conditions. The reactions demonstrate the versatility of these compounds in facilitating the formation of carbon-nitrogen bonds, a fundamental step in the synthesis of numerous organic molecules with potential application in medicinal chemistry and material science (Wan et al., 2002).

Anticancer Research

In the field of anticancer research, derivatives of this compound have been explored for their efficacy as epidermal growth factor receptor (EGFR) inhibitors. These compounds are synthesized through strategic chemical modifications and evaluated for their inhibitory activity against EGFR compared to established treatments. The research highlights the potential of these compounds as targeted anticancer agents, offering insights into their mechanism of action and providing a basis for further development and optimization in drug discovery efforts (Allam et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-N,N-dimethylpyridazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIQNUOIYVJKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2965696.png)

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2965699.png)

![3-Benzyl-2-[(3-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965701.png)

![2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2965704.png)

![(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B2965706.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)